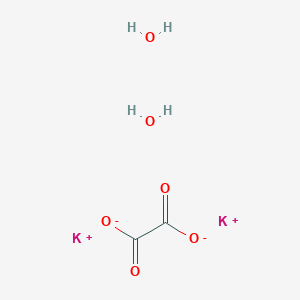
Ácido 4-cloroindol-3-acético
Descripción general
Descripción
El ácido 4-cloroindol-3-acético es un compuesto orgánico que funciona como una hormona vegetalEste compuesto se encuentra en las semillas de diversas plantas, particularmente leguminosas como los guisantes y las habas . Desempeña un papel significativo en el crecimiento y desarrollo de las plantas.
Aplicaciones Científicas De Investigación
El ácido 4-cloroindol-3-acético tiene numerosas aplicaciones de investigación científica:
Química: Se utiliza en varios ensayos químicos para estudiar las características estructurales de las auxinas requeridas para el crecimiento de las plantas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, aunque se estudia principalmente en el contexto de la biología vegetal.
Mecanismo De Acción
El mecanismo de acción del ácido 4-cloroindol-3-acético implica su papel como auxina. Se une a receptores específicos en las células vegetales, desencadenando una cascada de eventos moleculares que conducen a la elongación, división y diferenciación de las células. Los objetivos moleculares del compuesto incluyen diversas proteínas y enzimas involucradas en la vía de señalización de las auxinas .
Análisis Bioquímico
Biochemical Properties
4-Chloroindole-3-acetic acid is a potent auxin in various auxin bioassays . Researchers have used 4-Chloroindole-3-acetic acid as well as other halogenated auxins in biological assays to understand the structural features of auxins required to induce auxin mediated growth in plants . The biosynthesis of 4-Chloroindole-3-acetic acid in pea seeds occurs via the novel intermediate 4-chloroindole-3-pyruvic acid, which is produced from 4-chlorotryptophan by two aminotransferases .
Cellular Effects
4-Chloroindole-3-acetic acid has been shown to stimulate growth in various plant tissues . It has been suggested that 4-Chloroindole-3-acetic acid moves from young seeds into the pod, where it is required for normal pod elongation .
Molecular Mechanism
It is known that it functions as an auxin, a type of plant hormone that plays a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloroindole-3-acetic acid have been observed over time. For example, a tar2 mutant, obtained by Targeting Induced Local Lesions in Genomes, the seeds of which contain dramatically reduced 4-Chloroindole-3-acetic acid levels as they mature .
Metabolic Pathways
4-Chloroindole-3-acetic acid is synthesized via the novel intermediate 4-chloroindole-3-pyruvic acid, which is produced from 4-chlorotryptophan by two aminotransferases .
Transport and Distribution
It has been suggested that 4-Chloroindole-3-acetic acid moves from young seeds into the pod, where it is required for normal pod elongation .
Subcellular Localization
As an auxin, it is likely to be found wherever auxin activity is required in the cell .
Métodos De Preparación
La preparación del ácido 4-cloroindol-3-acético implica varias rutas sintéticas. Un método común es la cloración del triptófano para formar 4-cloro-triptófano, que luego se somete a reacciones adicionales para producir ácido 4-cloroindol-3-acético . Los métodos de producción industrial a menudo implican el uso de catalizadores específicos y condiciones de reacción controladas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El ácido 4-cloroindol-3-acético experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes para convertir el compuesto en diferentes estados de oxidación.
Reducción: Los agentes reductores se pueden utilizar para alterar la estructura del compuesto añadiendo átomos de hidrógeno.
Sustitución: Esta reacción implica reemplazar un átomo o grupo de átomos en el compuesto por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados clorados, mientras que las reacciones de sustitución pueden producir diversos derivados de indol sustituidos .
Comparación Con Compuestos Similares
El ácido 4-cloroindol-3-acético es único debido a su estructura clorada, que lo distingue de otras auxinas como el ácido indol-3-acético. Los compuestos similares incluyen:
Ácido indol-3-acético: La auxina más común en las plantas, involucrada en varios procesos de crecimiento.
Ácido indol-3-butírico: Otra auxina utilizada en la propagación de plantas y el cultivo de tejidos.
Ácido 2,4-diclorofenoxiacético: Una auxina sintética utilizada como herbicida.
La estructura clorada del ácido 4-cloroindol-3-acético lo hace más potente en ciertos bioensayos en comparación con sus contrapartes no cloradas .
Propiedades
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCFBCKZRJDRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179857 | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Chloro-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2519-61-1 | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2519-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2519-61-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF78HU5XXV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Chloro-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 180 °C | |
| Record name | 4-Chloro-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)




